Fusarubin - 1702-77-8

Fusarubin

Catalog Number: EVT-1209312
CAS Number: 1702-77-8
Molecular Formula: C15H14O7
Molecular Weight: 306.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fusarubin is a natural product found in Fusarium, Fusarium solani, and Fusarium martii with data available.
Source and Classification

Fusarubin is predominantly sourced from fungi within the Fusarium genus. It is classified under polyketides, a large class of secondary metabolites synthesized via the polyketide synthesis pathway. These compounds are known for their diverse structures and biological activities, including antimicrobial, antifungal, and cytotoxic properties.

Synthesis Analysis

The synthesis of fusarubin involves complex biochemical pathways within the fungus. The primary method for its production is through fermentation processes that utilize specific carbon and nitrogen sources. Research indicates that the choice of media significantly influences the yield of fusarubin:

  • Carbohydrate Sources: Sucrose has been identified as a favorable carbon source for fusarubin production, yielding concentrations up to 132 mg/L when paired with sodium nitrate as a nitrogen source.
  • Nitrogen Sources: The presence of ammonium tartrate or sodium nitrate affects the selectivity and yield of fusarubin. For instance, media containing sodium nitrate yielded higher concentrations compared to those with ammonium tartrate .

The production process typically involves optimizing growth conditions such as temperature, pH, and nutrient concentration to maximize yield.

Molecular Structure Analysis

Fusarubin's molecular structure consists of a complex arrangement that includes multiple hydroxyl groups, contributing to its solubility and color properties. The molecular formula for fusarubin is C15H12O6C_{15}H_{12}O_6, indicating it contains 15 carbon atoms, 12 hydrogen atoms, and 6 oxygen atoms. The compound exhibits a characteristic naphthoquinone structure, which is responsible for its biological activity.

Spectroscopic methods such as UV-visible spectrophotometry and liquid chromatography coupled with mass spectrometry have been employed to analyze fusarubin's structure. These techniques help confirm its molecular weight and structural integrity during extraction and purification processes .

Chemical Reactions Analysis

Fusarubin participates in various chemical reactions typical of polyketides. It can undergo oxidation and reduction reactions due to the presence of functional groups like hydroxyls. The compound's reactivity allows it to interact with cellular components in biological systems, leading to its observed antimicrobial properties.

Key Reactions:

  • Oxidation: Fusarubin can be oxidized to form anhydrofusarubin, another biologically active compound.
  • Complex Formation: It can form complexes with metal ions, which may enhance its stability or alter its biological activity.

These reactions are crucial for understanding fusarubin's potential applications in therapeutic contexts.

Mechanism of Action

The mechanism of action of fusarubin involves its interaction with cellular targets in microorganisms and cancer cells. Studies suggest that fusarubin exhibits cytotoxic effects by inducing apoptosis in cancer cells at specific concentrations. This mechanism likely involves:

  • Disruption of Cellular Membranes: Fusarubin may integrate into lipid membranes, causing destabilization.
  • Inhibition of Enzymatic Activity: By binding to enzymes critical for cell survival, fusarubin can inhibit their function, leading to cell death.

Research indicates that fusarubin's effectiveness varies with concentration and type of cell line tested .

Physical and Chemical Properties Analysis

Fusarubin possesses distinct physical and chemical properties that contribute to its functionality:

  • Appearance: It is typically observed as a red pigment.
  • Solubility: Fusarubin is soluble in organic solvents such as methanol and ethanol but has limited solubility in water.
  • Melting Point: The melting point ranges around 180–182 °C.
  • Stability: Fusarubin displays stability under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.

These properties are essential for determining appropriate storage conditions and potential applications in formulations.

Applications

Fusarubin has several promising applications across different fields:

  1. Pharmaceuticals: Due to its cytotoxic properties against cancer cells, fusarubin is being explored as a potential chemotherapeutic agent.
  2. Agriculture: Its antimicrobial properties make it a candidate for developing natural fungicides or biopesticides.
  3. Food Industry: As a natural colorant, fusarubin can be utilized in food products, providing an alternative to synthetic dyes.

Research continues to explore these applications while assessing the safety and efficacy of fusarubin-derived products .

Introduction to Fusarubin

Definition and Structural Classification of Fusarubin Derivatives

Fusarubin (IUPAC name: 3,5,10-trihydroxy-7-methoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-6,9-dione) belongs to the naphthoquinone class of secondary metabolites, characterized by a tricyclic framework integrating quinonoid and pyran moieties. Its molecular formula is C₁₅H₁₄O₇, with a molar mass of 306.27 g/mol [2] [8]. The compound exists as a vibrant red pigment due to its extended conjugation system spanning the naphthoquinone core, which absorbs visible light within specific wavelengths. This chromophore property historically facilitated its identification in fungal cultures even before structural elucidation.

Structurally, fusarubin features reactive oxygen functionalities including hydroxyl groups at positions C-3, C-5, and C-10, a methoxy group at C-7, and quinone carbonyls at C-6 and C-9. The C-3 position bears a methyl-substituted chiral center, introducing stereochemical complexity. These functional groups enable chemical transformations that yield structurally diverse derivatives:

  • Anhydrofusarubin: Formed through dehydration, this derivative exhibits a planarized structure due to loss of the C-3 hydroxyl group and subsequent formation of a double bond between C-3 and C-4. This structural modification enhances planarity and influences biological activity, particularly anticancer properties [9].
  • Dihydrofusarubin: The reduction of the quinone moiety to hydroquinone alters redox properties and enhances antioxidant capacity, as observed in studies of pigment extracts from Fusarium solani [10].
  • Bostrycoidin: Though technically an anthraquinone, this structurally related pigment frequently co-occurs with fusarubin in Fusarium cultures, sharing biosynthetic origins through a common heptaketide intermediate [10].

  • Table 1: Structural Derivatives of Fusarubin and Their Characteristics

    CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesNatural Sources
    FusarubinC₁₅H₁₄O₇306.273-hydroxy, 5-hydroxy, 7-methoxy, 10-hydroxy, 6,9-dioneFusarium solani, F. chlamydosporum, Cladosporium sp.
    AnhydrofusarubinC₁₅H₁₂O₆288.25Conjugated system at C3-C4, loss of 3-OHFusarium solani, Cladosporium sp.
    DihydrofusarubinC₁₅H₁₆O₇308.28Reduced quinone to hydroquinoneFusarium solani BRM054066
    BostrycoidinC₁₅H₉NO₄267.24Anthraquinone structure with pyridine ringFusarium solani, Fusarium sp.

Advanced analytical techniques have been essential for characterizing fusarubin and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive signals: quinone carbonyl carbons appear between δ 180-190 ppm, while the methoxy group resonates at approximately δ 3.9 ppm in ¹H-NMR and δ 56 ppm in ¹³C-NMR. Mass spectrometry typically shows a molecular ion peak at m/z 306 [M]⁺ for fusarubin, with fragmentation patterns reflecting sequential loss of hydroxyl and methoxy groups. Ultra-Performance Liquid Chromatography coupled to Mass Spectrometry (UPLC-MS) enables precise quantification in complex pigment mixtures, revealing fusarubin as the predominant constituent in Fusarium solani extracts, comprising 60-75% of total naphthoquinone content under optimized conditions [3] [10].

The biosynthesis of fusarubin proceeds through a canonical polyketide pathway orchestrated by a highly conserved gene cluster (Fsr). A type I iterative polyketide synthase (PKS) catalyzes the assembly of seven malonyl-CoA units into a reactive poly-β-keto intermediate. This linear chain undergoes regioselective cyclization via a ketoreductase (KR) and dehydratase (DH) domain activity, followed by oxidative modifications mediated by FsrB (a flavin-dependent monooxygenase) and FsrC (a methyltransferase), ultimately yielding fusarubin. The Fsr cluster typically spans 20-25 kb and includes transcriptional regulators that coordinate expression in response to environmental cues [1] [5] [10].

Biological Activities and Structure-Activity Relationships

The bioactivity profile of fusarubin derivatives demonstrates significant dependence on structural modifications:

  • Anticancer Activity: Fusarubin exhibits potent activity against hematological malignancies, with IC₅₀ values of 16.1 μg/mL in OCI-AML3 leukemia cells. Its mechanism involves p53/p21-mediated cell cycle arrest (S and G₂/M phases) and caspase-dependent apoptosis induction. Anhydrofusarubin shows reduced potency (IC₅₀ 45.5 μg/mL) and predominantly induces G₀/G₁ arrest [9].
  • Antioxidant Capacity: The dihydrofusarubin derivative demonstrates superior radical scavenging activity compared to oxidized forms, achieving 50% DPPH radical sequestration at 24 μg/mL. This activity correlates with the redox potential of the hydroquinone/quinone system [10].
  • Anti-inflammatory Properties: Crude fusarubin-containing extracts significantly downregulate pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) while upregulating anti-inflammatory IL-10 and IL-17 in LPS-activated macrophages, suggesting immunomodulatory potential beyond direct antimicrobial effects [10].

Production and Purification Methodologies

Optimized submerged fermentation significantly enhances fusarubin yields. Fusarium solani BRM054066 achieves maximal pigment production under specific conditions:

  • Agitation: 200 rpm (enhancing oxygen transfer crucial for PKS activity)
  • Carbon Source: Glucose ≥20 g/L (serving as acetyl-CoA precursor)
  • Culture Duration: 7-10 days (balancing growth and secondary metabolism phase)
  • Nitrogen Limitation: Induces metabolic shift towards secondary metabolism [10]

Membrane-based separation technologies offer environmentally sustainable purification alternatives to organic solvent extraction. Microfiltration (0.22 μm) achieves 97.5% rejection of larger molecules like bostrycoidin, while subsequent nanofiltration concentrates fusarubin and anhydrofusarubin in the retentate. This sequential filtration maintains bioactive integrity while reducing solvent consumption by 60-80% compared to traditional methods [3].

Historical Context and Discovery in Fusarium and Cladosporium Species

The discovery timeline of fusarubin reflects evolving methodologies in natural product chemistry and fungal taxonomy:

  • Initial Identification (Early 20th Century): Fusarubin was first isolated circa 1930 from plant-pathogenic Fusarium strains during investigations into cereal crop diseases. Early reports described it as a "red crystalline pigment" with antifungal properties against competing microorganisms [2] [7].
  • Structural Elucidation (1960s-1970s): Advanced chromatographic separation and emerging spectroscopic techniques enabled definitive structural characterization. Researchers established its naphthoquinone nature and identified the methoxy and hydroxyl substituents through chemical degradation and synthesis [8].
  • Taxonomic Expansion (Late 20th Century): Originally considered exclusive to Fusarium solani, fusarubin production was subsequently documented in taxonomically diverse fungi. Particularly significant was its identification in endophytic Cladosporium species isolated from Rauwolfia serpentina leaves in the 1990s, demonstrating broader phylogenetic distribution than initially presumed [9].
  • Genomic Era Revelations (21st Century): Whole-genome sequencing of newly discovered species like Fusarium indicum (NFCCI 5145) revealed conservation of the fusarubin biosynthetic gene cluster (Fsr) across the Fusarium concolor species complex, explaining its production in phylogenetically distinct but metabolically related species [6].
  • Table 2: Historical Milestones in Fusarubin Research
    Time PeriodKey AdvancementSignificanceReference Organism
    1930sInitial isolation as red pigmentFirst recognition as distinct fungal metaboliteFusarium solani
    1960s-1970sStructural elucidationDefinitive establishment of naphthoquinone structureFusarium solani
    1980sTaxonomic expansion to other Fusarium speciesRecognition as chemotaxonomic markerF. oxysporum, F. chlamydosporum
    1990sDiscovery in Cladosporium endophytesExpansion beyond Fusarium genusCladosporium sp. from Rauwolfia
    2012Identification of Fsr biosynthetic gene clusterMolecular basis for biosynthesis establishedFusarium fujikuroi
    2020-2023Optimization of biotechnological productionIndustrial applicability demonstratedFusarium solani BRM054066

The taxonomic reclassification of fusarubin-producing organisms underscores challenges in fungal systematics. Initially classified based on morphological characteristics (e.g., macroconidia shape, colony pigmentation), molecular phylogenetics using translation elongation factor 1-alpha (tef-1α) and RNA polymerase II (rpb2) sequences revealed that fusarubin production occurs in distinct but related clades. Notably, Fusarium solani—the archetypal fusarubin producer—was reclassified as a species complex (FSSC) comprising over 50 phylogenetically distinct species, with fusarubin production varying among them. Similarly, fusarubin-producing Cladosporium isolates from Rauwolfia showed only 93.9-94.2% similarity to known species in tef-1α and rpb2 sequences, suggesting they may represent taxonomically distinct lineages [6] [9].

The biosynthetic gene cluster (Fsr) was first fully characterized in Fusarium fujikuroi (FFSC) through heterologous expression studies. Core genes include Fsr1 (PKS), Fsr2 (flavin-dependent monooxygenase), Fsr3 (methyltransferase), Fsr4 (transcription factor), and Fsr5 (major facilitator superfamily transporter). Phylogenomic analyses reveal this cluster's ancestral origin within Fusaria, with horizontal gene transfer potentially explaining its sporadic distribution in Cladosporium and other genera [1] [6].

Ecological and Evolutionary Significance in Fungal Secondary Metabolism

Fusarubin exemplifies the sophisticated chemical ecology of fungal secondary metabolites, functioning as a multifunctional tool for environmental adaptation. Its production is dynamically regulated by environmental factors, with nitrogen limitation serving as the most potent inducer across Fusarium species. Comparative proteomics of Fusarium chlamydosporum under nitrogen-limited versus optimized conditions revealed upregulation of the Fsr cluster enzymes (3.7-fold increase) alongside metabolic shifts towards acetyl-CoA accumulation—the primary polyketide building block. Simultaneously, primary metabolic pathways like amino acid biosynthesis were downregulated, demonstrating resource reallocation towards secondary metabolism under nutrient stress [4] [7].

Ecological Functions in Natural Habitats

Field observations and in vitro studies support several ecological roles for fusarubin:

  • Antimicrobial Defense: Fusarubin exhibits broad-spectrum activity against Gram-positive bacteria (including Staphylococcus aureus and Bacillus megaterium) and competing fungi. This chemical warfare capability provides competitive advantages in resource-limited environments like plant rhizospheres or decaying organic matter [9] [10].
  • Oxidative Stress Mitigation: As a redox-active quinone, fusarubin undergoes reversible reduction to semiquinone and hydroquinone states. This property enables scavenging of reactive oxygen species generated during environmental stresses like UV exposure or drought. Fusarium solani populations from high-UV environments show 2.3-fold higher fusarubin production than shade-adapted isolates [10].
  • Plant Host Interactions: Endophytic fusarubin producers demonstrate enhanced colonization efficiency in host plants (e.g., Rauwolfia serpentina, bamboo). The pigment may suppress host defense responses or exclude competing microorganisms through antibiosis. Transcriptomic analyses reveal fusarubin cluster upregulation during early infection stages in plant pathogenic Fusaria [6] [9].
  • Iron Homeostasis: Naphthoquinones facilitate iron solubility through chelation and reduction. Fusarubin enhances iron uptake efficiency in iron-limited soils, with siderophore-like activity demonstrated in CAS agar assays [4].

Evolutionary Genetics and Genomic Architecture

The evolutionary persistence of the fusarubin pathway reflects strong selective pressure. Genomic analyses reveal:

  • Conserved Gene Clusters: The 25-kb Fsr cluster shows remarkable synteny conservation across Fusarium species complexes (FFSC, FSSC, FGSC), with 75-92% nucleotide identity. This conservation suggests purifying selection maintaining functionality despite speciation events occurring 20-40 million years ago [1] [6].
  • Regulatory Plasticity: While core biosynthetic genes (Fsr1-5) remain conserved, regulatory elements show species-specific adaptations. For example, Fusarium indicum (NFCCI 5145) possesses an additional AreA-binding site in the Fsr promoter region, potentially enhancing nitrogen regulation responsiveness compared to other species [6].
  • Phylogenetic Distribution: Fusarubin production occurs in phylogenetically disparate species, including F. solani (FSSC), F. chlamydosporum (formerly Gibberella clade), F. indicum (Fusarium concolor complex), and select Cladosporium species. This distribution suggests either vertical inheritance from a common ancestor with horizontal transfer to distant lineages or convergent evolution under similar ecological pressures [6].
  • Table 3: Genomic Features of Fusarubin Biosynthesis Across Fusaria
    Genomic CharacteristicFusarium solani (FSSC)Fusarium fujikuroi (FFSC)Fusarium indicum (FCC)Functional Significance
    Cluster Size (kb)22.724.321.9Determines metabolic efficiency
    Core GenesFsr1-Fsr5Fsr1-Fsr5Fsr1-Fsr5Catalytic functions conserved
    Regulatory GenesFsr4 (Zn₂Cys₆ TF)Fsr4 + pathway-specific TFFsr4 + AreA-binding sitesSpecies-specific regulation
    GC Content (%)48.252.148.4Influences mutation rates
    Genomic LocationSubtelomericChromosome 5Scaffold 3Impacts epigenetic regulation
    Number of BGCs in Genome514545Secondary metabolic potential

Comparative genomics of recently sequenced fusarubin producers like Fusarium indicum NFCCI 5145 reveals broader evolutionary patterns. This endophytic bamboo isolate possesses 45 biosynthetic gene clusters (BGCs) within its 40.2 Mb genome. The Fsr cluster shows highest similarity (87% amino acid identity) to that of Fusarium concolor, supporting its classification within the Fusarium concolor complex (FCC). Interestingly, this strain also harbors BGCs for unrelated metabolites (e.g., enniatins, fumonisins), demonstrating metabolic versatility potentially advantageous for endophytic colonization across diverse host plants [6].

The regulation of fusarubin biosynthesis integrates multiple environmental signals:

  • Nitrogen Metabolite Repression: Global regulator AreA mediates nitrogen source-dependent expression. Under nitrogen limitation (C/N ratio >30), AreA derepresses the Fsr cluster by binding GATA elements in promoter regions [4].
  • pH Regulation: PacC mediates alkaline pH induction, explaining enhanced production at pH 7.5-8.0 observed in F. solani cultures [10].
  • Epigenetic Control: Histone H3 lysine 4 methylation (H3K4me) and H3 lysine 9 acetylation (H3K9ac) activate chromatin at the Fsr locus. Inhibitors of histone deacetylases (e.g., suberoylanilide hydroxamic acid) increase fusarubin yields by 3.1-fold in otherwise low-producing strains [7].
  • Table 4: Documented Biological Activities of Fusarubin and Derivatives
    BioactivityModel SystemKey FindingsDerivative with Highest ActivityReference
    AnticancerOCI-AML3 leukemia cellsIC₅₀ 16.1 μg/mL; G₂/M arrest, caspase-3 activation, p21 upregulationFusarubin [9]
    HL-60, U937, Jurkat linesSynergistic effects with doxorubicin; Fas ligand inductionFusarubin [9]
    AntioxidantDPPH radical scavengingEC₅₀ 24 μg/mL; superior to BHT at equivalent concentrationsDihydrofusarubin [10]
    Anti-inflammatoryLPS-activated macrophagesDownregulation TNF-α (4.2-fold), IL-1β (3.8-fold), IL-6 (5.1-fold) mRNAFusarubin-rich extract [10]
    AntimicrobialStaphylococcus aureusMIC 32 μg/mL; membrane disruption observed by electron microscopyFusarubin [9] [10]
    Bacillus megateriumMIC 64 μg/mL; sporulation inhibitionAnhydrofusarubin [9]

Properties

CAS Number

1702-77-8

Product Name

Fusarubin

IUPAC Name

3,5,10-trihydroxy-7-methoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-6,9-dione

Molecular Formula

C15H14O7

Molecular Weight

306.27 g/mol

InChI

InChI=1S/C15H14O7/c1-15(20)4-6-7(5-22-15)13(18)10-8(16)3-9(21-2)14(19)11(10)12(6)17/h3,17-18,20H,4-5H2,1-2H3

InChI Key

FKJXMYJPOKQPSS-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O

Synonyms

fusarubin

Canonical SMILES

CC1(CC2=C(CO1)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O

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